1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
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Overview
Description
1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with nitroethane in the presence of a base to form 3-chloro-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-chloroamphetamine.
Formation of the Final Product: The final step involves the reaction of 3-chloroamphetamine with pyrrolidine and formaldehyde in the presence of a reducing agent to form 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its effects on neurotransmitter release.
Pharmacology: Research focuses on its interaction with monoamine transporters and receptors, which may have implications for the treatment of neurological disorders.
Biology: The compound is used in studies investigating the mechanisms of action of psychoactive substances.
Industry: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced neurotransmission. This mechanism is similar to that of other stimulant compounds and is associated with increased alertness, energy, and euphoria.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (3-Chloromethcathinone): A stimulant with similar structural features but lacks the pyrrolidine ring.
1-(3-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)propan-1-amine: A structural isomer with different substitution patterns on the phenyl ring.
Uniqueness
1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is unique due to the presence of both the chlorophenyl group and the pyrrolidine ring, which contribute to its distinct pharmacological profile. The combination of these structural features may result in unique interactions with biological targets, differentiating it from other similar compounds.
Biological Activity
1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride, also known by its CAS number 1159825-55-4, is a synthetic compound notable for its potential pharmacological applications. This compound features a chlorophenyl group and a pyrrolidine moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
- Molecular Formula : C14H22Cl2N2
- Molar Mass : 289.24 g/mol
- Chemical Structure : The structure includes a chlorophenyl group attached to a pyrrolidine ring, enhancing its solubility and biological activity.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly dopamine receptors. Preliminary studies suggest that it may modulate dopamine receptor activity, which is crucial for the treatment of mood disorders such as depression and anxiety .
Neurotransmitter Interaction
Research indicates that this compound may influence neurotransmitter release and receptor binding, particularly affecting:
- Dopamine Receptors : Potentially enhancing dopaminergic signaling, which could be beneficial in treating conditions like depression.
Antimicrobial and Anticancer Properties
While the primary focus has been on its neurological effects, there are emerging studies exploring its antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have shown promising results against bacterial strains such as Staphylococcus aureus .
- Anticancer Activity : Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapeutics .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
N-Methyl-1-(pyrrolidin-1-yl)propan-1-amine | 1159825-70-3 | Lacks chlorophenyl group; simpler structure |
3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride | 670253-59-5 | Contains an amino group; different functional profile |
1-(4-Chlorophenyl)-N-methylpyrrolidine | Not specified | Similar pyrrolidine structure but with a different phenyl substitution |
This comparative analysis highlights the distinct biological activities attributed to the chlorinated aromatic structure present in 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amino hydrochloride that may not be observed in its analogs .
Properties
Molecular Formula |
C14H22Cl2N2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2.ClH/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12;/h4-6,11,14,16H,2-3,7-10H2,1H3;1H |
InChI Key |
ZDPIBLRGYMSETA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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